N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide
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Description
N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C24H24N4O4S3 and its molecular weight is 528.66. The purity is usually 95%.
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Biological Activity
N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- Methoxybenzo[d]thiazole moiety
- Pyridin-3-ylmethyl group
- Thiophen-2-ylsulfonyl piperidine backbone
Molecular Formula: C19H20N4O2S
Molecular Weight: 368.5 g/mol
Synthesis
The synthesis typically involves several steps:
- Formation of the Methoxybenzo[d]thiazole Moiety: Reaction of 2-aminothiophenol with methoxybenzaldehyde under acidic conditions.
- Synthesis of Pyridin-3-ylmethyl Intermediate: Pyridine-3-carboxaldehyde is reduced to pyridin-3-ylmethanol, which is then converted to pyridin-3-ylmethyl chloride.
- Coupling Reaction: The methoxybenzo[d]thiazole moiety is coupled with pyridin-3-ylmethyl chloride in the presence of a base like triethylamine.
Antimicrobial Properties
Recent studies have shown that derivatives of compounds similar to N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-(thiophen-2-ylsulfonyl)piperidine exhibit significant antimicrobial activity. For instance, in a study assessing tuberculostatic activity, certain piperidine derivatives demonstrated minimum inhibitory concentrations (MICs) ranging from 0.5 to above 512 μg/mL against Mycobacterium tuberculosis .
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Research into related piperidine derivatives indicates that they may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. A study highlighted that certain piperidine derivatives showed IC50 values as low as 0.004 μM against specific cancer cell lines, indicating strong anticancer activity .
The exact mechanism of action for N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-(thiophen-2-ylsulfonyl)piperidine involves:
- Enzyme Inhibition: The compound may bind to specific enzymes or receptors, modulating their activity.
- Cell Signaling Pathways: It could influence various signaling pathways associated with cell growth and apoptosis.
Comparative Analysis with Similar Compounds
When compared to similar compounds like N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)cinnamamide, the unique positioning of functional groups in N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-(thiophen-2-ylsulfonyl)piperidine may confer distinct biological properties.
Compound Name | Unique Features | Biological Activity |
---|---|---|
N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide | Cinnamamide backbone | Antimicrobial, anticancer |
N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylnitromethyl)cinnamamide | Nitro group on pyridine | Enhanced cytotoxicity |
Properties
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O4S3/c1-32-19-6-7-20-21(14-19)34-24(26-20)28(16-17-4-2-10-25-15-17)23(29)18-8-11-27(12-9-18)35(30,31)22-5-3-13-33-22/h2-7,10,13-15,18H,8-9,11-12,16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYEBVBGXUXVGFU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4CCN(CC4)S(=O)(=O)C5=CC=CS5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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